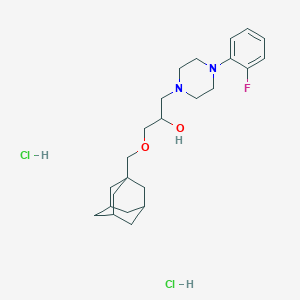
1-((3r,5r,7r)-Adamantan-1-ylmethoxy)-3-(4-(2-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((3r,5r,7r)-Adamantan-1-ylmethoxy)-3-(4-(2-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride is a useful research compound. Its molecular formula is C24H37Cl2FN2O2 and its molecular weight is 475.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-((3R,5R,7R)-Adamantan-1-ylmethoxy)-3-(4-(2-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and therapeutic implications based on available research findings.
Chemical Structure and Properties
The compound features an adamantane core, which is known for its unique three-dimensional structure that contributes to its biological activity. The presence of a piperazine moiety and a fluorophenyl group enhances its interaction with biological targets.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antidepressant Activity : The piperazine derivatives have been associated with antidepressant-like effects in animal models. Specifically, compounds with similar structures have shown efficacy in reducing symptoms of depression through serotonin receptor modulation .
- Acetylcholinesterase Inhibition : Piperazine derivatives are known to inhibit acetylcholinesterase, an enzyme critical for neurotransmitter regulation. This inhibition can potentially enhance cholinergic transmission and may be beneficial in treating neurodegenerative diseases such as Alzheimer's .
- Analgesic Properties : Studies on related compounds suggest that they may possess analgesic properties, effectively reducing pain in various models. For instance, derivatives have been tested in hot plate and writhing tests in rodents, indicating potential pain-relieving effects comparable to established analgesics .
The precise mechanisms through which this compound exerts its effects are still under investigation. However, it is suggested that:
- Receptor Modulation : The compound likely interacts with multiple neurotransmitter receptors, including serotonin and dopamine receptors, influencing mood and behavior.
- Enzyme Interaction : Its ability to inhibit acetylcholinesterase suggests a mechanism that enhances the availability of acetylcholine at synaptic clefts, thereby improving cognitive functions.
Case Studies
Several studies have explored the biological activity of compounds structurally related to this compound:
Propriétés
IUPAC Name |
1-(1-adamantylmethoxy)-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35FN2O2.2ClH/c25-22-3-1-2-4-23(22)27-7-5-26(6-8-27)15-21(28)16-29-17-24-12-18-9-19(13-24)11-20(10-18)14-24;;/h1-4,18-21,28H,5-17H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGXXUWCZXVMYAI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(COCC23CC4CC(C2)CC(C4)C3)O)C5=CC=CC=C5F.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H37Cl2FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














